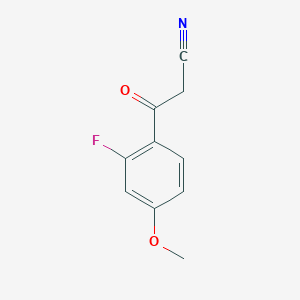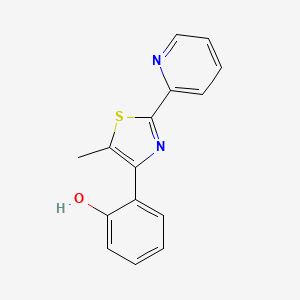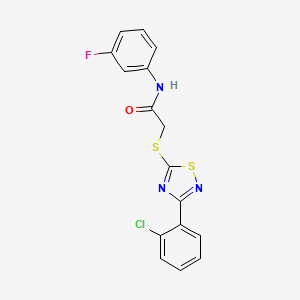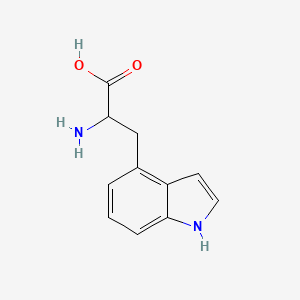
3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile
Descripción general
Descripción
3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile, also known as FMOC-L-Asp(OtBu)-CN or Fmoc-Asp(OtBu)-CN, is a chemical compound that is widely used in scientific research. It belongs to the class of amino acid derivatives and is commonly used as a building block in the synthesis of peptides and proteins.
Mecanismo De Acción
The mechanism of action of Fmoc-Asp(OtBu)-CN is related to its ability to introduce aspartic acid residues into the peptide or protein sequence. Aspartic acid residues can form hydrogen bonds with other amino acid residues, which can affect the overall structure and function of the peptide or protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Fmoc-Asp(OtBu)-CN are related to its role in protein synthesis. It can affect the structure and function of the resulting peptide or protein, which can have various biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Fmoc-Asp(OtBu)-CN in lab experiments is its ability to introduce aspartic acid residues into the peptide or protein sequence. This can be useful in studying the role of aspartic acid in protein function and structure. One limitation of using Fmoc-Asp(OtBu)-CN is its cost, as it is a relatively expensive building block compared to other amino acid derivatives.
Direcciones Futuras
There are several future directions for the use of Fmoc-Asp(OtBu)-CN in scientific research. One direction is to study its role in the formation of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to use Fmoc-Asp(OtBu)-CN in the synthesis of novel peptides or proteins with specific biological functions. Additionally, Fmoc-Asp(OtBu)-CN can be used in the development of new drugs that target specific biological processes.
Aplicaciones Científicas De Investigación
Fmoc-Asp(OtBu)-CN is widely used in scientific research as a building block in the synthesis of peptides and proteins. It is used to introduce aspartic acid residues into the peptide or protein sequence. Aspartic acid is an important amino acid that plays a crucial role in protein function and structure. It is also involved in various biological processes such as cell signaling and neurotransmission.
Propiedades
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYBAKDDBNZSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360629.png)

![N-[[4-cyclohexyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360631.png)


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone](/img/structure/B2360635.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2360636.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2360638.png)
![N-(1-cyanocyclopentyl)-2-({5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2360639.png)

![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2360646.png)
![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2360650.png)
![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2360652.png)